![molecular formula C21H28N6O B5504232 6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5504232.png)
6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research on pyridazinamine derivatives and related compounds reveals their significance in various chemical and pharmaceutical contexts. These compounds are often explored for their potential biological activities and unique chemical properties.
Synthesis Analysis
Synthesis techniques for pyridazinamine derivatives and related compounds often involve condensation reactions, cyclization, and nucleophilic substitution reactions. For example, novel syntheses of thieno[2,3-c]pyridazine and related derivatives have been explored through reactions involving aromatic aldehydes, thiourea, and halocompounds under specific conditions (Gaby et al., 2003).
Molecular Structure Analysis
The molecular structures of compounds in this class are often characterized using X-ray crystallography, NMR spectroscopy, and elemental analysis. These techniques have elucidated the structures of various pyridazinamine derivatives, revealing insights into their conformational preferences and structural features (Georges et al., 1989).
Chemical Reactions and Properties
Pyridazinamine derivatives engage in a range of chemical reactions, including cycloaddition, diazotization, and nucleophilic substitution, leading to a diverse array of heterocyclic compounds. These reactions are pivotal in exploring the chemical properties and potential applications of these molecules (Wejroch et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Kumar et al. (2013) reported the synthesis of piperazine-2,6-dione derivatives, including compounds related to the structure of interest, demonstrating their potential in anticancer activity. This synthesis utilized microwave irradiation, showcasing an efficient method for preparing such compounds (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).
Enamine Chemistry in Drug Synthesis
- Darwish et al. (2011) described the use of enamines in heterocyclic synthesis, providing a novel and efficient route to pyridazines, which are structurally similar to the compound . This approach signifies the importance of enamines in the synthesis of complex molecules (Darwish, E., Abdelrahman, M., & Salaheldin, A. M., 2011).
Novel Adrenoceptor Antagonists
- Barlocco et al. (1999) synthesized a new tricyclic heterocyclic system, revealing the potential of such structures in binding studies for alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. This indicates the relevance of similar compounds in the development of adrenoceptor antagonists (Barlocco, D., Cignarella, G., Montesano, F., Leonardi, A., Mella, M., & Toma, L., 1999).
Structural Studies in Anticonvulsant Drugs
- Georges et al. (1989) conducted structural and electronic studies on anticonvulsant drugs, including compounds with tertiary-amino-pyridazines, which are closely related to the compound of interest. Their research highlights the importance of understanding structural properties in the development of anticonvulsant medications (Georges, G., Vercauteren, D. P., Evrard, G., & Durant, F., 1989).
Application in Eosinophil Infiltration Inhibitors
- Gyoten et al. (2003) synthesized a series of triazolopyridazines and imidazopyridazines with cyclic amines, evaluating them for antihistaminic activity and inhibitory effect on eosinophil infiltration. This study suggests potential therapeutic applications for similar compounds in treating conditions involving eosinophils (Gyoten, M., Nagaya, H., Fukuda, S., Ashida, Y., & Kawano, Y., 2003).
Eigenschaften
IUPAC Name |
cyclohexyl-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-16-7-8-18(22-15-16)23-19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBQZCXGHLMSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.